![molecular formula C20H15ClN4O3S3 B2735118 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1021211-50-6](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[4,5-d]pyrimidin ring, a chlorophenyl group, and a methoxyphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the anticancer potential of this compound and its derivatives. For instance, a series of pyrazolo [3,4-d]pyrimidine and urea hybrids were synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models . Among these, compounds 28, 30, 33, 36, and 37 exhibited promising cytotoxicity against tested cancer cell lines. Compound 37 (also known as CBS-1) emerged as the most active derivative, surpassing doxorubicin in terms of cytotoxicity. CBS-1 inhibited cell cycle progression, induced apoptosis, and displayed tumoricidal effects in lung adenocarcinoma xenograft models.
- Another avenue of research involves designing selective orally bioavailable TTK inhibitors. Pyrido [2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, have been investigated for their potential in inhibiting TTK . Understanding TTK inhibition could have implications in cancer therapy.
- The compound’s structure lends itself to heterocyclic system synthesis. By condensing 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine, new derivatives of heterocyclic systems (such as imidazo- and benzo [4’,5’]imidazo [1’,2’:1,6]pyrido [2,3-d]pyrimidines) have been successfully synthesized . These novel structures may find applications in drug discovery.
- A versatile synthetic procedure has been developed for functionalized novel 2,5-diphenyl-5H-chromeno [4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone . These fused chromone-pyrimidine hybrids could have diverse applications, including pharmacological studies.
Anticancer Activity
Threonine Tyrosine Kinase (TTK) Inhibition
Heterocyclic System Synthesis
Functionalized Chromone-Pyrimidine Hybrids
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorobenzoic acid", "thiourea", "methyl 3-methoxyphenylacetate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "4-chlorophenacyl bromide" ], "Reaction": [ "Synthesis of the thiazole ring by reacting 2-amino-4-chlorobenzoic acid with thiourea in the presence of sodium hydroxide and heating the mixture to form 4-chlorophenyl-thiazole.", "Addition of the chlorophenyl group by reacting 4-chlorophenacyl bromide with 4-chlorophenyl-thiazole in the presence of phosphorus pentoxide to form 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one.", "Addition of the methoxyphenyl group by reacting methyl 3-methoxyphenylacetate with 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one in the presence of sodium hydroxide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide." ] } | |
CAS-Nummer |
1021211-50-6 |
Produktname |
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide |
Molekularformel |
C20H15ClN4O3S3 |
Molekulargewicht |
491 |
IUPAC-Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-4-2-3-12(9-14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)13-7-5-11(21)6-8-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI-Schlüssel |
BOIMRXLDDCIGJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.